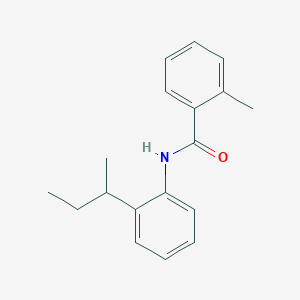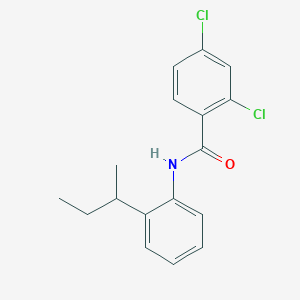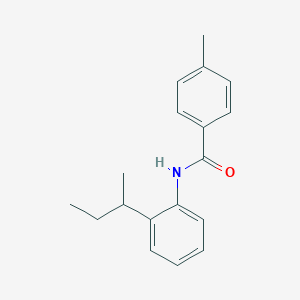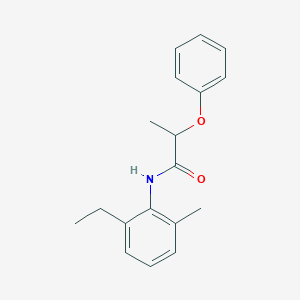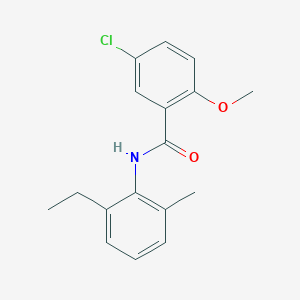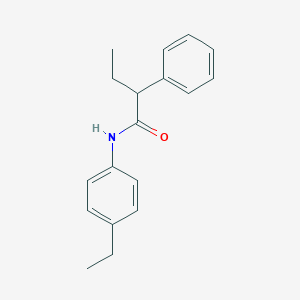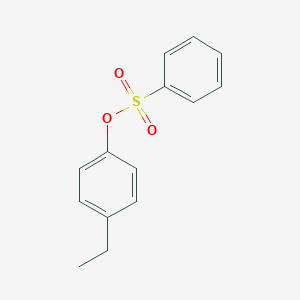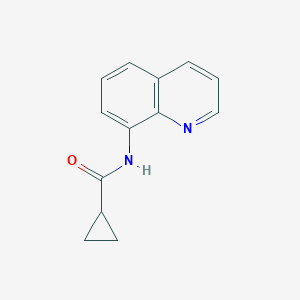
N-(8-quinolinyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-quinolinyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives. It is also known as quinoline-8-carboxylic acid cyclopropanecarboxamide or QCCA. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of QCCA is not fully understood. However, it has been proposed that QCCA exerts its pharmacological effects by modulating various signaling pathways in the cell. QCCA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects
QCCA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. QCCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, QCCA has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
QCCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. QCCA is also stable under normal laboratory conditions and can be stored for extended periods. However, QCCA has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, QCCA has not been extensively studied for its toxicity profile, which may limit its potential applications in the future.
Future Directions
There are several future directions for the study of QCCA. One potential application of QCCA is in the development of novel anticancer drugs. QCCA has been shown to inhibit the growth of various cancer cell lines and may have potential as a lead compound for drug development. Another future direction is the study of the mechanism of action of QCCA. Further research is needed to fully understand how QCCA exerts its pharmacological effects. Additionally, the toxicity profile of QCCA needs to be thoroughly investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of QCCA involves the reaction between 8-quinolinecarboxylic acid and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain the final product. The yield of QCCA can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
Scientific Research Applications
QCCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. QCCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-quinolin-8-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(10-6-7-10)15-11-5-1-3-9-4-2-8-14-12(9)11/h1-5,8,10H,6-7H2,(H,15,16) |
InChI Key |
WBUQRRLYHKGCEX-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





